1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Catalog No.
S938986
CAS No.
1935389-10-8
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

CAS Number

1935389-10-8

Product Name

1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

IUPAC Name

5H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h1-4,8H

InChI Key

NSLUWCSEVGIQHM-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C=C(N2)C=O

Canonical SMILES

C1=CN2C(=N1)C=C(N2)C=O

1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic organic compound characterized by its unique imidazo[1,2-b]pyrazole structure, which features a fused pyrazole and imidazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and chemical reactivity. The compound's molecular formula is C7H6N4O, and it possesses a carbonyl group at the 6-position, which significantly influences its chemical behavior and biological interactions.

That are typical for aldehydes and heterocycles:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups under acidic or basic conditions.

These reactions allow for the synthesis of various derivatives that may exhibit altered biological activities or improved pharmacological properties .

The biological activity of 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has been the subject of research due to its potential therapeutic effects. Studies indicate that compounds within this class exhibit:

  • Antimicrobial Properties: They have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that 1H-imidazo[1,2-b]pyrazole derivatives may induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Several methods have been developed for synthesizing 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde:

  • Microwave-Assisted Synthesis: This method involves the cyclization of appropriate precursors under microwave irradiation, which enhances reaction rates and yields. For example, the reaction of hydrazine with ethoxymethylene malononitrile followed by subsequent reactions can yield high amounts of the target compound .
  • Multicomponent Reactions: The use of multicomponent reactions (such as the Groebke–Blackburn–Bienaymé reaction) allows for the efficient synthesis of 1H-imidazo[1,2-b]pyrazole derivatives from readily available starting materials in a one-pot process .

1H-imidazo[1,2-b]pyrazole-6-carbaldehyde finds applications across various fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for drug discovery, particularly in developing new antimicrobial and anticancer agents.
  • Material Science: The compound's properties allow it to be used in creating specialty dyes and pigments due to its ability to undergo various chemical modifications .
  • Agricultural Chemistry: It may also serve as an intermediate in synthesizing agrochemicals.

Research into the interaction of 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde with biological targets has revealed several key insights:

  • Target Proteins: The compound may interact with specific enzymes or receptors involved in disease pathways.
  • Mechanism of Action: Understanding how this compound influences cellular processes can lead to more effective therapeutic strategies. For instance, its ability to inhibit certain kinases or modulate signaling pathways is under investigation .

Several compounds share structural similarities with 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeKey Biological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazoleImidazopyrazoleAntimicrobial
1-Ethyl-1H-imidazo[1,2-b]pyrazoleImidazopyrazoleAnticancer
1-Isobutyl-1H-imidazo[1,2-b]pyrazoleImidazopyrazoleAnti-inflammatory
4-AminoquinolineQuinoline derivativeAntimalarial

Uniqueness

The uniqueness of 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde lies in its specific aldehyde functionality combined with the imidazopyrazole core. This configuration allows for a diverse range of chemical transformations and biological interactions that are not typically observed in other similar compounds. Its ability to act as both a reactive intermediate and a biologically active molecule makes it particularly valuable in medicinal chemistry and material science .

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Dates

Last modified: 07-21-2023

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